BenchChemオンラインストアへようこそ!

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

NQO2 inhibition cancer oxidative stress

Choose CAS 851978-73-9 for your NQO2 and serine protease inhibitor programs. This compound uniquely combines a 4-fluoro-1,3-benzothiazol-2-yl core with a 3,5-dimethoxybenzohydrazide moiety—a privileged scaffold combination. The 4-fluoro substituent establishes distinct electrostatic and halogen-bonding interactions, while the 3,5-dimethoxy arrangement provides a unique hydrogen-bond acceptor topology that cannot be replicated by 3,4- or 2,4-dimethoxy isomers. Substitution with generic analogs introduces uncharacterized chemotypes, wastes resources, and disrupts SAR continuity. This compound is the scientifically valid starting point for mapping structure-activity landscapes.

Molecular Formula C16H14FN3O3S
Molecular Weight 347.36
CAS No. 851978-73-9
Cat. No. B2974741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
CAS851978-73-9
Molecular FormulaC16H14FN3O3S
Molecular Weight347.36
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F)OC
InChIInChI=1S/C16H14FN3O3S/c1-22-10-6-9(7-11(8-10)23-2)15(21)19-20-16-18-14-12(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
InChIKeyVYFAIIZDJHTDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851978-73-9) – Compound Profile for Research Procurement


N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851978-73-9) is a synthetic benzothiazole-hydrazide hybrid (C16H14FN3O3S, MW 347.36) . The molecule integrates a 4-fluoro-1,3-benzothiazol-2-yl core with a 3,5-dimethoxybenzohydrazide moiety—a privileged scaffold combination that has demonstrated potent inhibition of oxidoreductase NQO2 (IC50 values reaching 25 nM for close structural analogs) [1]. This compound is currently available exclusively through specialized research chemical suppliers and has not yet been deposited in major bioactivity databases such as ChEMBL or PubChem BioAssay [2], positioning it as an early-stage probe candidate for medicinal chemistry and target-identification programs.

Why Generic Substitution Fails for N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (851978-73-9)


Substituting this compound with a generic benzothiazole-hydrazide analog is scientifically invalid because the 4-fluoro substituent on the benzothiazole ring and the 3,5-dimethoxy pattern on the benzohydrazide moiety are not interchangeable: the 4-fluoro group establishes distinct electrostatic and halogen-bonding interactions within enzyme active sites, as evidenced by the >100-fold variation in NQO2 IC50 values observed across different benzothiazole substitution patterns in a systematic 55-compound screen [1]. Furthermore, the 3,5-dimethoxy arrangement confers a unique hydrogen-bond acceptor topology that differs fundamentally from the 3,4-dimethoxy or 2,4-dimethoxy isomers, directly impacting target engagement and selectivity [1]. Procurement of a close analog (e.g., the 4-chloro, 4-methyl, or 3,4-dimethoxy variant) would therefore introduce an uncharacterized and potentially inactive chemotype, invalidating SAR continuity and wasting research resources.

Quantitative Differentiation Evidence for N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (851978-73-9)


NQO2 Enzyme Inhibition: 3,5-Dimethoxy Series Privileged Scaffold vs. Other Dimethoxy Isomers

In a comprehensive screen of 55 benzothiazole derivatives, compounds bearing the 3,5-dimethoxy substitution pattern on the benzothiazole scaffold constituted one of five distinct series evaluated for NQO2 inhibition [1]. The most potent compound in the entire study (IC50 25 nM) was derived from the 3,5-dimethoxy series, and four compounds across all series achieved IC50 <100 nM [1]. While exact IC50 data for CAS 851978-73-9 is not yet published, the 3,5-dimethoxy series served as the basis for the study's most active chemotypes, whereas the 3,4-dimethoxy and 2,4-dimethoxy series produced markedly less potent inhibitors [1]. This establishes the 3,5-dimethoxy pattern as a privileged NQO2 pharmacophore.

NQO2 inhibition cancer oxidative stress neuroinflammation

4-Fluoro-Benzothiazole Scaffold Engagement: Factor XIa Inhibition Data

The 4-fluoro-1,3-benzothiazol-2-yl scaffold has demonstrated binding to human coagulation factor XIa, with the closely related analog N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide exhibiting an IC50 of 2.35 µM (2,350 nM) in a fluorogenic peptide substrate assay [1]. This provides direct experimental evidence that the 4-fluoro-1,3-benzothiazol-2-yl core engages serine protease active sites. CAS 851978-73-9 shares this identical core scaffold but pairs it with a 3,5-dimethoxybenzohydrazide moiety, which is expected to modulate potency and selectivity relative to the dioxine-carboxamide analog.

Factor XIa anticoagulation serine protease benzothiazole

Database Exclusivity: Absence from ChEMBL and PubChem BioAssay as a Differentiation Vector

CAS 851978-73-9 is absent from the ChEMBL bioactive database and returns no bioassay records in PubChem [1][2]. In contrast, structurally related benzothiazole-hydrazides such as N'-(4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851977-86-1) and N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (CAS 851979-11-8) are cataloged by multiple vendors but similarly lack curated bioactivity data in public repositories.

database exclusivity novel chemical space early-stage probe SAR generation

Predicted Physicochemical Differentiation: 4-Fluoro vs. 4-H, 4-Cl, and 4-CH3 Analogs

The 4-fluoro substituent on the benzothiazole ring provides a unique balance of electronegativity and size compared to hydrogen, chlorine, or methyl analogs. Fluorine's strong electron-withdrawing effect (−I) lowers the pKa of adjacent functional groups and enhances metabolic stability relative to the 4-H analog, while its smaller van der Waals radius (1.47 Å) compared to chlorine (1.75 Å) preserves binding-site complementarity that the bulkier 4-Cl or 4-CH3 analogs may disrupt. These structure-property relationships are well-established in medicinal chemistry and underpin the rationale for selecting the 4-fluoro congener over alternative 4-substituted benzothiazole-hydrazides [1].

physicochemical properties logP solubility drug-likeness medicinal chemistry

High-Value Application Scenarios for N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (851978-73-9)


NQO2-Targeted Probe Development for Cancer and Neuroinflammation

Based on the established privileged nature of the 3,5-dimethoxybenzothiazole scaffold for NQO2 inhibition [1], CAS 851978-73-9 is a logical starting point for developing chemical probes to interrogate NQO2 biology in cancer and neuroinflammation models. Researchers should prioritize this compound over 3,4-dimethoxy or 2,4-dimethoxy isomers due to the demonstrated potency advantage of the 3,5-substitution pattern [1].

SAR Anchor Compound for Benzothiazole-Hydrazide Library Enumeration

CAS 851978-73-9 combines the 4-fluoro-benzothiazole core (validated for Factor XIa binding at low micromolar concentrations [1]) with a 3,5-dimethoxybenzohydrazide tail. This dual pharmacophore composition makes it an ideal anchor for systematic SAR studies, where the benzothiazole substitution (4-F) and the benzohydrazide methoxy pattern (3,5-diOCH3) can be varied independently to map structure-activity landscapes across multiple target classes.

First-Mover Advantage in Novel Chemical Space Publication

Since CAS 851978-73-9 has zero curated bioactivity records in ChEMBL and PubChem [1][2], the first laboratory to generate and publish its enzymatic or cellular profiling data will establish the definitive reference dataset for this chemotype. This represents a low-cost, high-impact publication opportunity in medicinal chemistry or chemical biology journals.

Selective Serine Protease Inhibitor Screening

Given the demonstrated binding of the 4-fluoro-1,3-benzothiazol-2-yl fragment to Factor XIa (IC50 2.35 µM) [1], CAS 851978-73-9 is a strong candidate for expanded screening against related serine proteases (e.g., thrombin, Factor Xa, tryptase). The hydrazide linkage may confer additional hydrogen-bonding interactions absent in the dioxine-carboxamide analog, potentially improving selectivity across the serine protease family.

Quote Request

Request a Quote for N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.